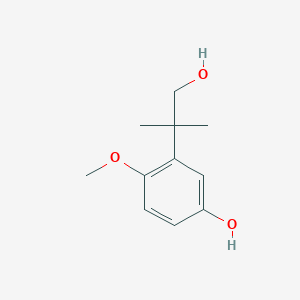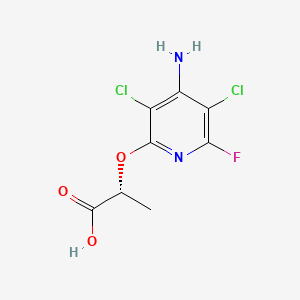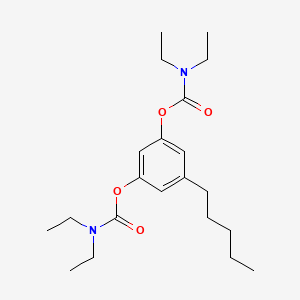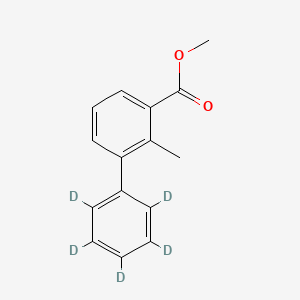
2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester typically involves the esterification of 2-Methyl-3-phenylbenzoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar esterification reactions, scaled up with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester is primarily used in:
Chemistry: As an internal standard in mass spectrometry for the quantification of other organic compounds.
Biology: Used in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in quality control processes to ensure the accuracy and precision of analytical methods.
Mecanismo De Acción
The mechanism of action for 2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester is largely dependent on its use as a tracer or internal standard. It does not exert biological effects by itself but is used to track the behavior of other compounds in various systems. The deuterium labeling allows for precise detection and quantification using mass spectrometry, as the deuterium atoms create a distinct mass difference from non-labeled compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenylbenzoic Acid: The non-deuterated form of the compound.
3-Phenylbenzoic Acid: Lacks the methyl group, offering different reactivity and applications.
2-Methylbenzoic Acid: Lacks the phenyl group, leading to different chemical properties.
Uniqueness
2-Methyl-3-phenylbenzoic Acid-d5 Methyl Ester is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical chemistry for precise quantification and tracing studies .
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
231.30 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i3D,4D,5D,7D,8D |
Clave InChI |
HSBPPUMWUBCKIJ-LOOCXSPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)C(=O)OC)C)[2H])[2H] |
SMILES canónico |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
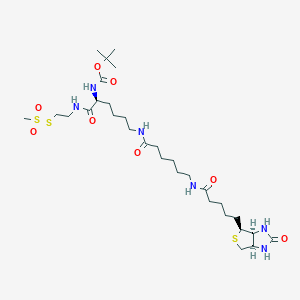
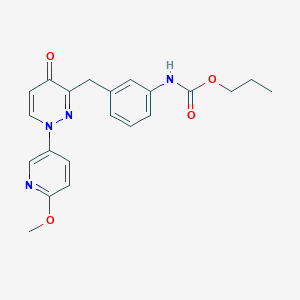
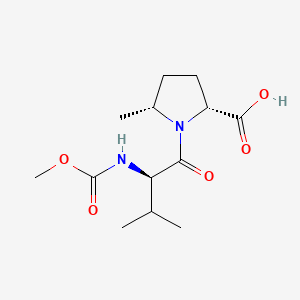

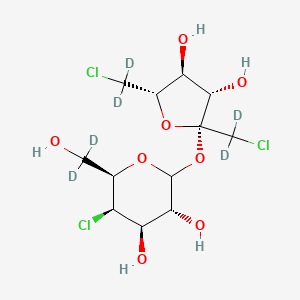
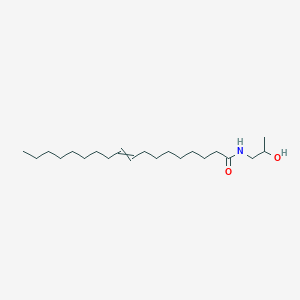
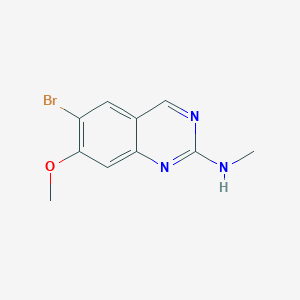

![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
